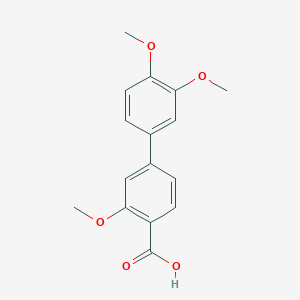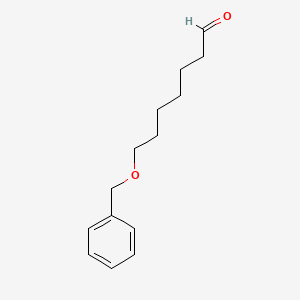
7-Benzyloxyheptanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyloxyheptanal, also known as 7-Benzyloxyheptanaldehyde, is a chemical compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol. This compound is widely used in various fields, including medical, environmental, and industrial research. It is known for its unique structure, which includes a benzyl ether group attached to a heptanal backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyloxyheptanal typically involves the protection of heptanal with a benzyl group. One common method is the reaction of heptanal with benzyl alcohol in the presence of an acid catalyst to form the benzyl ether . Another method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent for the synthesis of benzyl ethers .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and catalyst can significantly impact the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 7-Benzyloxyheptanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: 7-Benzyloxyheptanoic acid.
Reduction: 7-Benzyloxyheptanol.
Substitution: Various substituted benzyl ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Benzyloxyheptanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 7-Benzyloxyheptanal involves its reactivity as an aldehyde and benzyl ether. The aldehyde group can participate in nucleophilic addition reactions, while the benzyl ether group can undergo cleavage under acidic or basic conditions. These reactions can lead to the formation of various products that can interact with biological targets or be used in further chemical synthesis .
Comparación Con Compuestos Similares
Heptanal: A simple aldehyde with a similar heptanal backbone but without the benzyl ether group.
Benzyl Alcohol: Contains the benzyl group but lacks the heptanal backbone.
7-Benzyloxyheptanoic Acid: An oxidized form of 7-Benzyloxyheptanal
Uniqueness: this compound is unique due to the presence of both an aldehyde group and a benzyl ether group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research.
Propiedades
IUPAC Name |
7-phenylmethoxyheptanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c15-11-7-2-1-3-8-12-16-13-14-9-5-4-6-10-14/h4-6,9-11H,1-3,7-8,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYPDXFHTKFVGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

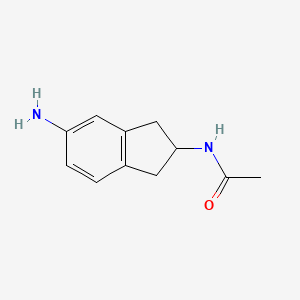
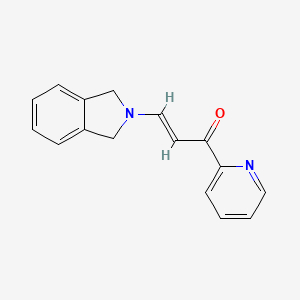
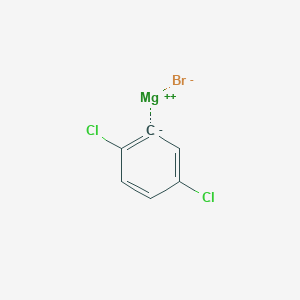
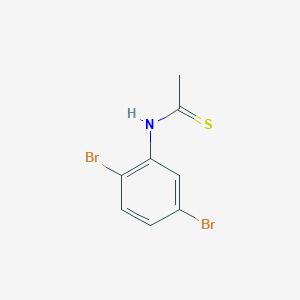



![N-[4-(Trifluoromethylthio)benzyl]phthalimide](/img/structure/B6292369.png)


